molecular formula C25H31N3O4 B12429413 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7

1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7

Cat. No.: B12429413
M. Wt: 444.6 g/mol
InChI Key: BLCDDLOHQZZMHH-WFBMWZOZSA-N
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Description

Pindolol dimer-d7 is a deuterated form of the pindolol dimer, a compound derived from pindolol, which is a non-selective beta-adrenergic receptor antagonist. Pindolol is commonly used in the treatment of hypertension and angina pectoris. The deuterated form, Pindolol dimer-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pindolol due to its enhanced stability and distinguishable mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pindolol dimer-d7 typically involves the deuteration of pindolol followed by dimerization. The deuteration process can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions. The dimerization process involves the coupling of two pindolol molecules, which can be facilitated by catalysts and specific reaction conditions to ensure the formation of the dimer.

Industrial Production Methods

Industrial production of Pindolol dimer-d7 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as chromatography to isolate the desired product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes.

Chemical Reactions Analysis

Types of Reactions

Pindolol dimer-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in various substituted pindolol derivatives.

Scientific Research Applications

Pindolol dimer-d7 has several scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of pindolol in biological systems.

    Metabolic Pathways: Helps in identifying and characterizing metabolic pathways and intermediates of pindolol.

    Drug Development: Assists in the development of new beta-blockers by providing insights into the structure-activity relationship.

    Analytical Chemistry: Utilized as an internal standard in mass spectrometry for the quantification of pindolol and its metabolites.

    Biomedical Research: Investigated for its potential effects on cardiovascular and central nervous systems.

Mechanism of Action

Pindolol dimer-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another non-selective beta-blocker used for hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used primarily for hypertension and angina.

    Metoprolol: A selective beta-1 blocker used for hypertension, angina, and heart failure.

Uniqueness

Pindolol dimer-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike other beta-blockers, its dimeric form offers unique insights into the pharmacokinetics and pharmacodynamics of pindolol, making it a valuable tool in scientific research.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

444.6 g/mol

IUPAC Name

1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol

InChI

InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3/i1D3,2D3,17D

InChI Key

BLCDDLOHQZZMHH-WFBMWZOZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O

Origin of Product

United States

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